REACTION_CXSMILES
|
CC(S[C@@H]1O[C@H](CO)[C@H](O)[C@H](O)[C@H]1O)C.C(O)[C@H]1[O:22][C@H:21]([O:23][C@]2(CO)O[C@H](CO)[C@@H](O)[C@@H]2O)[C@H:20](O)[C@@H](O)[C@@H]1O.[CH2:39]([N:50]([CH2:55]C(O)=O)CC(O)=O)[CH2:40][N:41](CC(O)=O)CC(O)=O>P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+]>[CH:40]1[N:41]=[CH:55][NH:50][C:39]=1[CH2:20][C:21]([OH:23])=[O:22] |f:3.4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
|
Name
|
sucrose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Name
|
peptidoglycan
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
at 15° C
|
Type
|
CUSTOM
|
Details
|
Periplasmic extracts were obtained
|
Type
|
WAIT
|
Details
|
The suspension was then centrifuged 2 min at 10,000 rpm
|
Duration
|
2 min
|
Type
|
EXTRACTION
|
Details
|
The supernatant corresponding to the periplasmic extract
|
Type
|
CUSTOM
|
Details
|
was kept at 4° C
|
Type
|
CUSTOM
|
Details
|
Purified VHHs
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C1=C(NC=N1)CC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |